crotonoyl-CoA is a natural product found in Homo sapiens with data available.
crotonoyl-CoA
CAS No.: 992-67-6
Cat. No.: VC1568235
Molecular Formula: C25H40N7O17P3S
Molecular Weight: 835.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 992-67-6 |
|---|---|
| Molecular Formula | C25H40N7O17P3S |
| Molecular Weight | 835.6 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate |
| Standard InChI | InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20+,24-/m1/s1 |
| Standard InChI Key | KFWWCMJSYSSPSK-CITAKDKDSA-N |
| Isomeric SMILES | CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| SMILES | CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| Canonical SMILES | CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Properties
Crotonyl-coenzyme A is an α,β-unsaturated thioester formed by the attachment of a crotonyl moiety to coenzyme A via a thioester bond . This compound belongs to the chemical class of 2-enoyl coenzyme A derivatives . The chemical structure features a characteristic trans (E) double bond between the second and third carbon atoms of the crotonyl group.
Physical and Chemical Characteristics
Crotonyl-coenzyme A possesses several defining chemical properties that contribute to its biological activity and metabolic significance.
| Property | Value |
|---|---|
| Chemical Formula | C₂₅H₃₆N₇O₁₇P₃S |
| Average Molecular Weight | 831.58 Da |
| Monoisotopic Molecular Weight | 835.1414231161 Da |
| CAS Number | 102680-35-3 |
| Classification | 2-enoyl coenzyme A |
| IUPAC Name | 3'-phosphonatoadenosine 5'-{3-[(3 R)-4-({3-[(2-{[(2 E)-but-2-enoyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)-3-hydroxy-2,2-dimethyl-4-oxobutyl] diphosphate} |
The unsaturated structure of crotonyl-coenzyme A makes it particularly reactive in enzymatic reactions, allowing it to undergo various transformations including hydration, reduction, and carboxylation . This reactivity is essential for its diverse metabolic roles.
Metabolic Roles and Pathways
Crotonyl-coenzyme A serves as a pivotal intermediate in multiple metabolic pathways, participating in both catabolic and anabolic processes.
Role in Fatty Acid Metabolism
In fatty acid metabolism, crotonyl-coenzyme A functions as an intermediate in the β-oxidation pathway . During this process, fatty acids are broken down into acetyl-coenzyme A units, with crotonyl-coenzyme A appearing as a four-carbon intermediate. The compound is formed through the dehydrogenation of butyryl-coenzyme A and subsequently undergoes hydration to form 3-hydroxybutyryl-coenzyme A.
Involvement in Amino Acid Catabolism
Crotonyl-coenzyme A plays a significant role in the metabolism of amino acids, particularly lysine and tryptophan . These amino acid degradation pathways converge at crotonyl-coenzyme A, which then enters central metabolism for energy production or biosynthetic processes.
Butyric Acid Fermentation
In anaerobic bacteria, crotonyl-coenzyme A serves as an intermediate in the fermentation of butyric acid . This process is particularly important in certain clostridia and other butyrate-producing bacteria that contribute to gut microbiome health.
Enzymatic Reactions and Transformations
Crotonyl-coenzyme A participates in various enzymatic reactions that are essential for its metabolic processing. These reactions are catalyzed by specific enzymes that exhibit diverse properties across different organisms.
Crotonyl-Coenzyme A Reductases
Crotonyl-coenzyme A reductase (CCR) catalyzes the reduction of crotonyl-coenzyme A to butyryl-coenzyme A . This enzyme is commonly found in many streptomycetes and appears to be inducible by lysine or its catabolites in Streptomyces cinnamonensis when grown in chemically defined medium .
The role of crotonyl-coenzyme A reductase in providing butyryl-coenzyme A for biosynthetic pathways has been demonstrated in S. cinnamonensis, where it contributes to monensin A biosynthesis . Research has shown that disruption of the gene encoding CCR in S. cinnamonensis results in a significant change in the monensin A/monensin B ratio (from 50/50 in the parent strain to 12/88 in the disruptant) .
Crotonyl-Coenzyme A Carboxylases
A specialized variant of crotonyl-coenzyme A reductase from Rhodobacter sphaeroides was found to possess carboxylase activity, reducing crotonyl-coenzyme A to (2S)-ethyl malonyl-coenzyme A . This reaction represents an important biosynthetic pathway for generating C5 building blocks.
Crotonyl-Coenzyme A Hydratases
Crotonyl-coenzyme A hydratases catalyze the hydration of crotonyl-coenzyme A to form (S)-3-hydroxybutyryl-coenzyme A . This reaction is a critical step in the pathway leading to the formation of acetoacetyl-coenzyme A.
Studies on crotonyl-coenzyme A hydratases from the archaeon Metallosphaera sedula have revealed multiple isoenzymes with different kinetic properties . Two characterized hydratases, Msed_0336 and Msed_0384, showed high efficiency in catalyzing crotonyl-coenzyme A hydration .
| Enzyme | Substrate Specificity | Relative Activity | Notes |
|---|---|---|---|
| Msed_0336 | Crotonyl-coenzyme A | High | Lower Vmax but also lower Km than Msed_0399 |
| Msed_0336 | (E)-2-octenoyl-coenzyme A | Moderate | Shows activity with longer chain substrates |
| Msed_0336 | Acrylyl-coenzyme A | Low | Limited activity with this substrate |
| Msed_0384 | Crotonyl-coenzyme A | High | Associated with β-oxidation genes |
| Msed_0384 | (E)-2-octenoyl-coenzyme A | High | Higher kcat/Km for this substrate |
| Msed_0399 | Crotonyl-coenzyme A | High | Bifunctional enzyme with hydratase and dehydrogenase activities |
Bifunctional Enzymes versus Multiple Enzyme Systems
The conversion of crotonyl-coenzyme A to acetoacetyl-coenzyme A exhibits interesting variations across different organisms. In some archaea such as Ignicoccus hospitalis and Pyrobaculum neutrophilus, this conversion is catalyzed by a bifunctional enzyme consisting of crotonase/3-hydroxybutyryl-coenzyme A dehydrogenase domains . This fusion protein combines both enoyl-coenzyme A hydratase and dehydrogenase activities.
In contrast, Metallosphaera sedula employs a system of multiple distinct enzymes for this conversion . Genome analysis shows that M. sedula and most other Sulfolobales have multiple homologs of genes responsible for converting crotonyl-coenzyme A into acetyl-coenzyme A . This suggests that in these organisms, the reactions may be catalyzed by several proteins in vivo, perhaps allowing for more nuanced regulation or adaptation to different metabolic conditions.
Role in Epigenetic Regulation
Beyond its traditional metabolic roles, crotonyl-coenzyme A has emerged as an important molecule in epigenetic regulation through histone modification.
Histone Crotonylation
Post-translational modification of histones through crotonylation has been identified as an important mechanism for regulating active gene transcription . This process is influenced by the cellular concentration of crotonyl-coenzyme A, which can fluctuate based on environmental cell conditions or genetic factors .
Enzymes Regulating Histone Crotonylation
Several enzymes are involved in the regulation of histone crotonylation. The chromodomain-like protein (CDYL) functions as a crotonyl-coenzyme A hydratase that inhibits histone crotonylation, particularly the crotonylation of RPA1 . Conversely, certain enzymes including Gcn5 and Esa1 possess crotonyltransferase activity that promotes histone crotonylation .
Comparative Genomics of Crotonyl-Coenzyme A Metabolism
The distribution of enzymes involved in crotonyl-coenzyme A metabolism varies across different organisms, reflecting evolutionary adaptations to diverse ecological niches and metabolic requirements.
Distribution in Archaea
In the Sulfolobales order of archaea, there is significant variation in the genes encoding crotonyl-coenzyme A hydratase and (S)-3-hydroxybutyryl-coenzyme A dehydrogenase . A comparative genomic analysis revealed that different species possess different combinations of these enzymes, suggesting varied metabolic strategies for handling crotonyl-coenzyme A.
Bacterial Systems
In bacteria, particularly streptomycetes, crotonyl-coenzyme A reductase appears to be widely distributed and plays roles in both primary metabolism and secondary metabolite biosynthesis . The enzyme's activity can significantly impact the production of polyketide antibiotics like monensin, highlighting its importance in biotechnological applications.
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